molecular formula C13H22O3 B12656807 methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate CAS No. 72429-04-0

methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate

Cat. No.: B12656807
CAS No.: 72429-04-0
M. Wt: 226.31 g/mol
InChI Key: JZAXFOYWGKXZDF-QWRGUYRKSA-N
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Description

Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate is an organic compound that belongs to the class of esters It is characterized by a heptanoate backbone with a cyclopentanone moiety attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate can be achieved through several synthetic routes. One common method involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the use of cyclopentanone as a starting material. The cyclopentanone is first converted to its corresponding enolate, which is then alkylated with a suitable alkyl halide to introduce the heptanoate moiety. The resulting intermediate is then subjected to esterification to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Heptanoic acid or cyclopentanone derivatives.

    Reduction: Alcohols corresponding to the ester group.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various enzymes and receptors in biological systems. The cyclopentanone moiety may also play a role in modulating the compound’s activity by interacting with specific binding sites on proteins .

Comparison with Similar Compounds

Similar Compounds

    Methyl heptanoate: Similar in structure but lacks the cyclopentanone moiety.

    Methyl enanthate: Another ester with a similar backbone but different functional groups.

Uniqueness

Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate is unique due to the presence of both the heptanoate and cyclopentanone moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

72429-04-0

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate

InChI

InChI=1S/C13H22O3/c1-3-4-6-10(9-13(15)16-2)11-7-5-8-12(11)14/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1

InChI Key

JZAXFOYWGKXZDF-QWRGUYRKSA-N

Isomeric SMILES

CCCC[C@@H](CC(=O)OC)[C@@H]1CCCC1=O

Canonical SMILES

CCCCC(CC(=O)OC)C1CCCC1=O

Origin of Product

United States

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